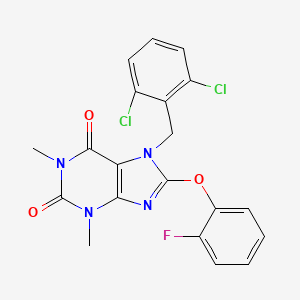![molecular formula C22H19NO5S B14946244 methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate](/img/structure/B14946244.png)
methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate is a complex organic compound characterized by the presence of a fluorenyl group, a sulfonyl group, and a phenoxyacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorenyl Sulfonyl Chloride: This step involves the reaction of fluorenyl with chlorosulfonic acid to form fluorenyl sulfonyl chloride.
Amination Reaction: The fluorenyl sulfonyl chloride is then reacted with 4-aminophenol to form 4-[(9H-fluoren-2-ylsulfonyl)amino]phenol.
Esterification: Finally, the 4-[(9H-fluoren-2-ylsulfonyl)amino]phenol is esterified with methyl chloroacetate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Products may include fluorenone derivatives.
Reduction: Products may include sulfoxides or sulfides.
Substitution: Products depend on the nucleophile used but may include various substituted phenoxyacetates.
Applications De Recherche Scientifique
Methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The fluorenyl group can intercalate with DNA, while the sulfonyl group can form hydrogen bonds with amino acid residues in proteins.
Comparaison Avec Des Composés Similaires
- Methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]benzoate}
- Methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenylacetate}
- Methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]butanoate}
Comparison: Methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate is unique due to the presence of the phenoxyacetate moiety, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different solubility, stability, and binding properties, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C22H19NO5S |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
methyl 2-[4-(9H-fluoren-2-ylsulfonylamino)phenoxy]acetate |
InChI |
InChI=1S/C22H19NO5S/c1-27-22(24)14-28-18-8-6-17(7-9-18)23-29(25,26)19-10-11-21-16(13-19)12-15-4-2-3-5-20(15)21/h2-11,13,23H,12,14H2,1H3 |
Clé InChI |
FGQSJGRRLOJSFE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]ethyl 4-chlorobenzoate](/img/structure/B14946169.png)
![Ethyl {2-[4-(cyclopropylsulfamoyl)phenyl]ethyl}carbamate](/img/structure/B14946176.png)
![6-[(E)-2-(3-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B14946187.png)
![1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3'-isobutyl-5'-phenyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14946189.png)
![ethyl 6-[4-(methoxycarbonyl)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B14946193.png)

![4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B14946204.png)
![Methyl 2-({2-[(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)amino]-2-oxoethyl}sulfanyl)benzoate](/img/structure/B14946210.png)
![4-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-1H-tetrazol-1-yl]phenol](/img/structure/B14946219.png)
![2-{1-(3-Chlorophenyl)-3-[2-(3-methyl-2-thienyl)ethyl]-2,5-dioxo-4-imidazolidinyl}-N~1~-(4-ethoxyphenyl)acetamide](/img/structure/B14946226.png)
![ethyl (2E)-3-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B14946230.png)


![4-bromophenyl 1-[(4-fluorophenyl)carbonyl]-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B14946245.png)
